Cas no 584-04-3 (2-Propanol,1,3-dimercapto-)

2-Propanol,1,3-dimercapto- structure
2-Propanol,1,3-dimercapto- structure
Product name:2-Propanol,1,3-dimercapto-
CAS No:584-04-3
MF:C3H8OS2
MW:124.225018501282
CID:367687
PubChem ID:68505

2-Propanol,1,3-dimercapto- Chemical and Physical Properties

Names and Identifiers

    • 2-Propanol,1,3-dimercapto-
    • 1,3-DIMERCAPTO-2-PROPANOL
    • 1,3-dimercaptopropan-2-ol
    • 1,3-dimercaptopropan-2ol
    • 1,3-dimercaptopropane-2-ol
    • 1,3-Dimercaptopropanol-2
    • 1,3-disulfanylpropan-2-ol
    • 1,3-dithio-2-propanol
    • 2-hydroxy-1,3-propanedithiol
    • DTXSID30207106
    • 54G5462DAT
    • BRN 1732057
    • NS00022426
    • 1,3-Dithioglycerol
    • Q27261215
    • 1,3-Disulfanyl-2-propanol #
    • SCHEMBL226377
    • 1,3-bis(sulfanyl)propan-2-ol
    • 4-01-00-02773 (Beilstein Handbook Reference)
    • NDR-397
    • NSC 20518
    • 584-04-3
    • NSC-20518
    • EINECS 209-528-8
    • alpha,gamma-Dithioglycerol
    • EN300-7576008
    • NSC20518
    • 2-Propanol, 1,3-dimercapto-
    • AI3-61991
    • UNII-54G5462DAT
    • .alpha.,.gamma.-Dithioglycerol
    • Inchi: InChI=1S/C3H8OS2/c4-3(1-5)2-6/h3-6H,1-2H2
    • InChI Key: WNPSAOYKQQUALV-UHFFFAOYSA-N
    • SMILES: C(C(CS)O)S

Computed Properties

  • Exact Mass: 124.00200
  • Monoisotopic Mass: 124.001656
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 28
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 22.2

Experimental Properties

  • Density: 1.2400
  • Boiling Point: 201.06°C (rough estimate)
  • Flash Point: 115.9°C
  • Refractive Index: 1.5700 (estimate)
  • PSA: 97.83000
  • LogP: 0.20690

2-Propanol,1,3-dimercapto- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7576008-1.0g
1,3-disulfanylpropan-2-ol
584-04-3 95.0%
1.0g
$1214.0 2025-03-22
Enamine
EN300-7576008-5.0g
1,3-disulfanylpropan-2-ol
584-04-3 95.0%
5.0g
$3520.0 2025-03-22
Enamine
EN300-7576008-0.1g
1,3-disulfanylpropan-2-ol
584-04-3 95.0%
0.1g
$420.0 2025-03-22
Enamine
EN300-7576008-0.5g
1,3-disulfanylpropan-2-ol
584-04-3 95.0%
0.5g
$947.0 2025-03-22
A2B Chem LLC
AG92494-10g
1,3-dimercaptopropan-2-ol
584-04-3 95%
10g
$6343.00 2024-04-19
A2B Chem LLC
AG92494-5g
1,3-dimercaptopropan-2-ol
584-04-3 95%
5g
$4342.00 2024-04-19
A2B Chem LLC
AG92494-250mg
1,3-dimercaptopropan-2-ol
584-04-3 95%
250mg
$908.00 2024-04-19
1PlusChem
1P00EUY6-1g
1,3-dimercaptopropan-2-ol
584-04-3 95%
1g
$1563.00 2023-12-16
Enamine
EN300-7576008-0.05g
1,3-disulfanylpropan-2-ol
584-04-3 95.0%
0.05g
$282.0 2025-03-22
Enamine
EN300-7576008-2.5g
1,3-disulfanylpropan-2-ol
584-04-3 95.0%
2.5g
$2379.0 2025-03-22

2-Propanol,1,3-dimercapto- Related Literature

Additional information on 2-Propanol,1,3-dimercapto-

Introduction to 2-Propanol,1,3-dimercapto (CAS No: 584-04-3)

2-Propanol,1,3-dimercapto, with the chemical formula C₃H₈S₂ and CAS number 584-04-3, is a sulfur-containing organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, also known as 1,3-dithiolane-2-thiol or bis(thiopropanol), is characterized by its two thiol (-SH) groups attached to a propane backbone. The unique structural and chemical properties of this molecule make it a versatile intermediate in synthetic chemistry and a potential candidate for various biological applications.

The thiol groups in 2-Propanol,1,3-dimercapto contribute to its high reactivity, enabling it to participate in a wide range of chemical reactions such as oxidation, disulfide bond formation, and metal chelation. These properties have been exploited in numerous research applications, particularly in the development of metal-organic frameworks (MOFs) and coordination complexes. Recent studies have highlighted its role in stabilizing reactive intermediates and facilitating catalytic processes in organic synthesis.

In the realm of pharmaceuticals, 2-Propanol,1,3-dimercapto has been investigated for its potential therapeutic applications. Its ability to form stable complexes with metal ions has led to research into its use as a chelating agent in treating metal poisoning. Additionally, the compound's structural similarity to glutathione, a crucial antioxidant in biological systems, has prompted investigations into its role as a prodrug or modulator of redox pathways. Emerging research suggests that derivatives of 2-Propanol,1,3-dimercapto may exhibit properties that enhance drug delivery systems and improve bioavailability.

The synthesis of 2-Propanol,1,3-dimercapto typically involves the reaction of 1-propanethiol with sulfur-containing reagents or through the functionalization of propane derivatives. Advanced synthetic methodologies have been developed to optimize yield and purity, making it more accessible for industrial and research purposes. For instance, recent advancements in catalytic hydrogenation have enabled more efficient production processes while minimizing byproduct formation.

One of the most compelling aspects of 2-Propanol,1,3-dimercapto is its utility in material science. The compound's ability to form stable coordination complexes with transition metals has opened new avenues for creating novel materials with applications in catalysis, sensors, and nanotechnology. Researchers have demonstrated its use in designing MOFs with tailored porosity and selectivity for gas storage and separation. These materials are particularly promising for environmental applications, such as carbon capture and water purification.

The biological activity of 2-Propanol,1,3-dimercapto has also been explored in detail. Studies indicate that the compound can interact with biological targets such as enzymes and proteins through its thiol groups. This interaction has been leveraged in the development of inhibitors for therapeutic purposes. For example, derivatives of 2-Propanol,1,3-dimercapto have shown promise as inhibitors of cysteine proteases, which are implicated in various diseases including cancer and neurodegenerative disorders.

Recent breakthroughs in computational chemistry have further enhanced our understanding of 2-Propanol,1,3-dimercapto's interactions with biological systems. Molecular dynamics simulations have revealed insights into how the compound binds to target proteins and modulates their activity. These computational approaches are complementing experimental studies by providing predictive models for drug design. The integration of machine learning techniques has also accelerated the discovery process by identifying novel derivatives with enhanced biological activity.

The environmental impact of 2-Propanol,1,3-dimercapto is another area of growing interest. While the compound itself is not classified as hazardous under typical conditions, its derivatives can exhibit varying degrees of toxicity depending on their structure. Research is ongoing to develop environmentally benign synthetic routes that minimize waste generation and reduce ecological impact. Additionally, efforts are being made to explore biodegradable derivatives that can be safely used in industrial processes without leaving harmful residues.

In conclusion,2-Propanol,1,3-dimercapto (CAS No: 584-04-3) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique chemical properties make it invaluable in pharmaceutical development、material science,and environmental technology。Ongoing research continues to uncover new applications,underscoring its importance as both a research tool and a potential industrial asset。As our understanding deepens,the possibilities for utilizing this compound will undoubtedly expand,leading to innovative solutions across various fields。

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